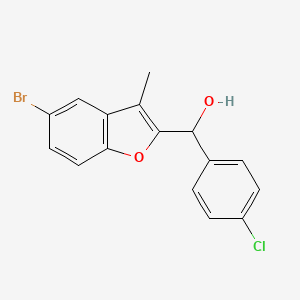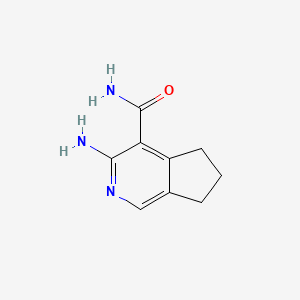
Eas7Q7M4PZ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eas7Q7M4PZ is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in various chemical reactions, making it a valuable subject of study in fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eas7Q7M4PZ involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:
Substitution Reactions: These reactions involve the replacement of one functional group in the precursor compound with another, often using reagents such as halogens or alkyl groups.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, often employing reagents such as hydrogen peroxide or sodium borohydride.
Cyclization Reactions: These reactions involve the formation of ring structures within the molecule, often using catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound in large quantities while maintaining high purity and consistency. Key steps in the industrial production process include:
Raw Material Preparation: Ensuring the availability of high-quality precursor compounds.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification and Isolation: Using techniques such as chromatography and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Eas7Q7M4PZ undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert this compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
Eas7Q7M4PZ has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Eas7Q7M4PZ involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: this compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: The compound can bind to cellular receptors, triggering signaling pathways that lead to physiological responses.
Propriétés
Numéro CAS |
2305917-60-4 |
|---|---|
Formule moléculaire |
C20H27N3O5 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-[4-[(5S)-5-[[(2-methyl-4-oxopentan-2-yl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one |
InChI |
InChI=1S/C20H27N3O5/c1-14(24)10-20(2,3)21-11-17-12-23(19(26)28-17)16-6-4-15(5-7-16)22-8-9-27-13-18(22)25/h4-7,17,21H,8-13H2,1-3H3/t17-/m0/s1 |
Clé InChI |
KOVBACRZSNHHBV-KRWDZBQOSA-N |
SMILES isomérique |
CC(=O)CC(C)(C)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
SMILES canonique |
CC(=O)CC(C)(C)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


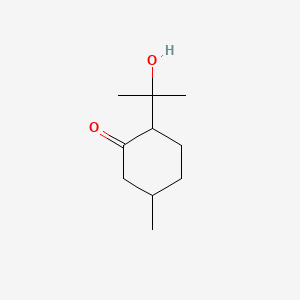


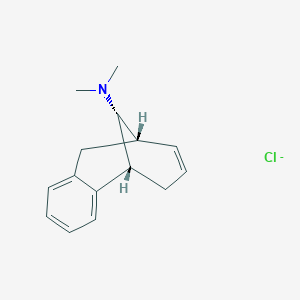
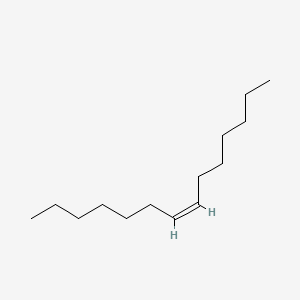
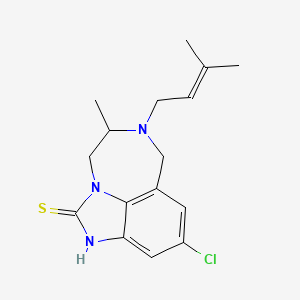

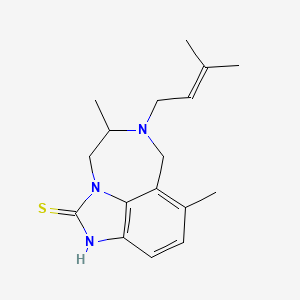
![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)

